Propoxyphene, (R,R)-

Chiral pharmacology Opioid receptor agonism Analgesic efficacy

Propoxyphene, (R,R)-, also known as dextropropoxyphene, is the analgesic-active optical isomer of the synthetic opioid propoxyphene. It acts as a stereoselective agonist at the mu-opioid receptor (MOR) with binding affinity (Ki) in the 34–380 nM range , distinguishing it from the inactive levo-isomer and chemically related analgesics.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
CAS No. 745736-89-4
Cat. No. B12739351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxyphene, (R,R)-
CAS745736-89-4
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
InChIInChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m1/s1
InChIKeyXLMALTXPSGQGBX-XMSQKQJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propoxyphene (R,R)- (CAS 745736-89-4) as a Stereochemically Defined Mu-Opioid Agonist for Procurement Specifications


Propoxyphene, (R,R)-, also known as dextropropoxyphene, is the analgesic-active optical isomer of the synthetic opioid propoxyphene. It acts as a stereoselective agonist at the mu-opioid receptor (MOR) with binding affinity (Ki) in the 34–380 nM range [1][2], distinguishing it from the inactive levo-isomer and chemically related analgesics. As a controlled substance formerly marketed in fixed-dose combinations, procurement of this specific stereoisomer is critical for receptor-binding studies, metabolite profiling, and historical comparator trials where racemic or isomeric substitution would introduce confounded pharmacological activity.

Why Racemic Propoxyphene or the Levo-Isomer Cannot Substitute for Propoxyphene (R,R)- in Research and Industrial Applications


The two enantiomers of propoxyphene exhibit sharply divergent pharmacology: (R,R)-propoxyphene is a mu-opioid analgesic, whereas its (S,S)-enantiomer (levopropoxyphene) lacks analgesic activity and acts primarily as an antitussive [1][2]. Even the racemic mixture contains 50% of the pharmacologically inactive levo-isomer, effectively halving analgesic potency [3]. Additionally, enantiomers are metabolized by a shared microsomal enzyme system, leading to potential metabolic drug-drug interactions when co-administered [4]. Consequently, substitution of the pure (R,R)-stereoisomer with racemic material or the wrong enantiomer would produce non-interchangeable pharmacodynamic outcomes, invalidate receptor-binding data, and corrupt metabolite identification in analytical workflows.

Quantitative Differential Evidence for Propoxyphene (R,R)- Versus Comparators


Enantioselective Analgesic Activity: (R,R)-Dextropropoxyphene vs. (S,S)-Levopropoxyphene

The (R,R)-enantiomer (dextropropoxyphene) is the sole isomer responsible for analgesic activity through mu-opioid receptor agonism; the (S,S)-enantiomer (levopropoxyphene) demonstrates no measurable analgesic effect and is used clinically only as an antitussive [1][2]. In rodent hot-plate assays, levopropoxyphene did not produce analgesia when administered alone, whereas dextropropoxyphene reliably increased response latency [3]. This categorical functional difference—analgesic vs. non-analgesic—between enantiomers makes chiral purity a non-negotiable specification for any pain-model application.

Chiral pharmacology Opioid receptor agonism Analgesic efficacy

Mu-Opioid Receptor Binding Affinity of Propoxyphene (R,R)- Compared to Codeine and Tramadol

In a standardized competitive binding assay using recombinant human mu-opioid receptor (MOR) membrane preparations, propoxyphene (dextropropoxyphene) exhibited a Ki value exceeding 100 nM, placing it in the lowest-affinity category alongside tramadol, codeine, meperidine, and pentazocine [1]. In contrast, clinically stronger opioids such as morphine and fentanyl fell into the 1–100 nM and <1 nM categories, respectively. The PDSP Ki Database further refines the rat MOR Ki to 34.5 nM [2]. These data quantify propoxyphene's position as a weak MOR agonist relative to standard-of-care opioids, explaining its historical role as a mild-to-moderate analgesic and informing dose selection in comparative in vitro assays.

Receptor binding kinetics Mu-opioid receptor (MOR) Opioid ranking studies

Respiratory Depression Potency of Dextropropoxyphene Relative to Codeine in Human Volunteers

A controlled crossover study in 12 healthy volunteers determined that 180 mg of oral dextropropoxyphene produces respiratory depression equivalent to 60 mg of oral codeine, yielding a relative respiratory potency ratio of 3:1 (dextropropoxyphene:codeine) [1]. Carbon dioxide response curves confirmed that at equipotent analgesic doses, dextropropoxyphene induces less respiratory depression than codeine on a milligram basis, making it a useful comparator agent in respiratory safety studies. This human pharmacodynamic dataset remains one of the few directly head-to-head quantifications of opioid-induced respiratory depression using objective ventilatory measures.

Respiratory safety pharmacology Clinical pharmacodynamics Opioid side-effect profiling

CYP3A4-Mediated N-Demethylation: Distinct Metabolic Pathway of Dextropropoxyphene vs. CYP2D6-Dependent Opioids

In vitro and in vivo human studies demonstrate that dextropropoxyphene N-demethylation to nordextropropoxyphene is mediated primarily by CYP3A4, with no apparent involvement of CYP2D6 [1]. This metabolic route contrasts with codeine, tramadol, and oxycodone, which rely on CYP2D6 for bioactivation to more potent MOR agonists (morphine, O-desmethyltramadol, oxymorphone). In CYP2D6 poor metabolizers, these comparators show significantly altered analgesic efficacy; in contrast, dextropropoxyphene pharmacokinetics remain unchanged across CYP2D6 extensive metabolizer (EM) and poor metabolizer (PM) subjects [1]. The CYP3A4 pathway also produces nordextropropoxyphene, a cardiotoxic metabolite with a long elimination half-life (mean 53.3 h) [2], which is a critical consideration for chronic-dosing models.

Drug metabolism Cytochrome P450 CYP3A4 vs. CYP2D6 specificity

Highest-Value Research and Industrial Application Scenarios for Propoxyphene (R,R)-


Chiral Analytical Method Development and Enantiomeric Purity Testing

Propoxyphene (R,R)- serves as a critical reference standard for developing and validating chiral HPLC or UPLC methods to quantify enantiomeric purity in pharmaceutical preparations or forensic samples. The unequivocal identification of the analgesic-active (R,R)-isomer versus the inactive (S,S)-isomer requires a certified pure reference material, as the racemate cannot resolve stereospecific pharmacological questions [1]. This is particularly important for forensic toxicology laboratories confirming the specific propoxyphene enantiomer in biological matrices.

Mu-Opioid Receptor Structure-Activity Relationship (SAR) Studies

The well-characterized binding affinity (Ki > 100 nM at human MOR; 34.5 nM at rat MOR) and established metabolic pathway (CYP3A4-mediated N-demethylation) position (R,R)-propoxyphene as a defined weak mu-agonist scaffold for medicinal chemistry efforts [2][3]. Unlike codeine, which is bioactivated by CYP2D6 to morphine, (R,R)-propoxyphene provides a CYP2D6-independent chemical template, enabling SAR exploration of mu-opioid agonism without polymorphic metabolic confounders.

Opioid-Induced Respiratory Depression Model Compound

The human pharmacodynamic dataset demonstrating that 180 mg dextropropoxyphene equals the respiratory depressant effect of 60 mg codeine provides a quantitative benchmark for in vivo respiratory safety studies [4]. Researchers can deploy (R,R)-propoxyphene as a low-potency control agonist in ventilator depression assays, using the 3:1 potency ratio to calibrate novel opioid candidates against a well-documented comparator.

In Vitro CYP3A4 Drug-Drug Interaction (DDI) Screening

Because (R,R)-propoxyphene is exclusively N-demethylated by CYP3A4 to its major circulating metabolite nordextropropoxyphene (half-life ~53 h), it serves as a probe substrate for CYP3A4 activity assays and DDI assessments [3][5]. Unlike testosterone or midazolam—classic CYP3A4 probes—propoxyphene also generates a pharmacologically active metabolite, enabling simultaneous study of parent and metabolite effects in the same incubation system.

Quote Request

Request a Quote for Propoxyphene, (R,R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.